Canfosfamide Hydrochloride

Catalog No.
S548910
CAS No.
439943-59-6
M.F
C26H41Cl5N5O10PS
M. Wt
823.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Canfosfamide Hydrochloride

CAS Number

439943-59-6

Product Name

Canfosfamide Hydrochloride

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;hydrochloride

Molecular Formula

C26H41Cl5N5O10PS

Molecular Weight

823.9 g/mol

InChI

InChI=1S/C26H40Cl4N5O10PS.ClH/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19;/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41);1H/t20-,21-,23+;/m0./s1

InChI Key

NECZZOFFLFZNHL-XVGZVFJZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TLK286; TLK-286; TLK 286; TER286; TER-286; TER286; Canfosfamide HCl; US brand name: TELCYTA.

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N.Cl

The exact mass of the compound Canfosfamide Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Substituting Canfosfamide Hydrochloride with common in-class alternatives like cyclophosphamide is inappropriate for mechanism-specific studies. Canfosfamide's value proposition is its targeted activation by high intracellular GST P1-1 levels, a hallmark of certain resistant tumors. In contrast, cyclophosphamide requires systemic activation by hepatic cytochrome P450 enzymes and is actually detoxified by GST P1-1, creating an opposing pharmacological rationale. Therefore, substituting Canfosfamide with cyclophosphamide would fundamentally alter the experimental premise from leveraging GST P1-1 for activation to studying a compound that is inactivated by it.

Formulation Constraint: Low Aqueous Solubility Despite Hydrochloride Salt Form

Procurement and experimental design must account for the low aqueous solubility of Canfosfamide Hydrochloride. A representative technical datasheet indicates the material is soluble in organic solvents like DMSO but not in water. This is a critical handling parameter that differentiates it from other research compounds where the hydrochloride salt form typically ensures high water solubility for preparing aqueous stock solutions.

Evidence DimensionSolvent Compatibility
Target Compound DataSoluble in DMSO, not in water
Comparator Or BaselineGeneral expectation for hydrochloride salts of research compounds is enhanced aqueous solubility.
Quantified DifferenceQualitative but critical difference in expected vs. reported solubility.
ConditionsAs per supplier technical datasheet.

This directly impacts the choice of solvent for stock solution preparation and the design of in vitro assays, making it a primary procurement and processability consideration.

Opposing Pharmacological Rationale vs. Cyclophosphamide in High-GSTP1 Models

Canfosfamide is specifically chosen over substitutes like cyclophosphamide for its unique activation mechanism. Canfosfamide is a prodrug that is preferentially activated by GST P1-1. In contrast, the conventional alkylating agent cyclophosphamide is primarily activated by hepatic CYP450 enzymes, and its active metabolites are subsequently detoxified and inactivated via conjugation by GST P1-1. Therefore, in tumor models where GST P1-1 is overexpressed, Canfosfamide is activated, while cyclophosphamide is inactivated, providing a clear, mechanism-based reason for selection.

Evidence DimensionInteraction with GST P1-1 Enzyme
Target Compound DataProdrug activation
Comparator Or BaselineCyclophosphamide: Detoxification and inactivation of active metabolites.
Quantified DifferenceQualitative difference in metabolic fate (Activation vs. Inactivation).
ConditionsCellular environment with high GST P1-1 expression.

For researchers studying drug resistance mediated by GST P1-1, this opposing mechanism makes Canfosfamide the specific tool for the job, while cyclophosphamide would be an inappropriate control or substitute.

Expected Stability Profile Based on In-Class Analogs

While specific stability data for Canfosfamide is not readily available, data from its close structural analog, ifosfamide, provides a useful baseline for handling and experimental design. Aqueous solutions of ifosfamide are relatively stable at ambient temperatures (e.g., up to 27°C) for over a week, but show measurable degradation at physiological temperatures. At 37°C, a 7% loss of ifosfamide was observed over 9 days. The maximum stability for ifosfamide is in the pH range of 4-9. This suggests that for reproducible results, Canfosfamide solutions should be freshly prepared and stored refrigerated, with experiments at 37°C planned accordingly.

Evidence DimensionAqueous Stability at 37°C
Target Compound DataData not available; inferred from close analog.
Comparator Or BaselineIfosfamide: ~7% degradation over 9 days.
Quantified DifferenceNot applicable (inference).
ConditionsAqueous solution, 37°C, in the dark.

This information is critical for procurement planning and experimental protocol design to ensure assay reproducibility and minimize variability due to compound degradation.

Probing Drug Resistance in GST P1-1 Overexpressing Cancer Models

The primary use case is in preclinical studies of cancer cell lines or xenograft models known to overexpress GST P1-1 (e.g., certain platinum-resistant ovarian, non-small cell lung, or breast cancers). Its specific activation mechanism allows for the targeted investigation of alkylating agent efficacy in contexts where high GST P1-1 levels would otherwise confer resistance to drugs like cyclophosphamide.

In Vitro Assays Requiring Non-Aqueous Solvent Systems

Given its reported low solubility in water, Canfosfamide Hydrochloride is suitable for in vitro screening and mechanistic studies where stock solutions are prepared in DMSO or other appropriate organic solvents. This makes it compatible with standard automated high-throughput screening platforms and cell-based assays where final solvent concentration is controlled.

Studies Requiring Controlled, Short-Term Dosing Protocols

Based on the stability profile of its close analog ifosfamide, this compound is well-suited for experiments where solutions can be prepared fresh and used within a defined timeframe to ensure consistent concentration. This is particularly relevant for multi-day cell culture experiments at 37°C, where preparing fresh media from a refrigerated stock solution is advisable to ensure reproducible cytotoxic effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

823.072489 Da

Monoisotopic Mass

821.075439 Da

Heavy Atom Count

48

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1LI341K7NQ

Wikipedia

Canfosfamide hydrochloride

Dates

Last modified: 02-18-2024
1: Kavanagh JJ, Levenback CF, Ramirez PT, Wolf JL, Moore CL, Jones MR, Meng L, Brown GL, Bast RC Jr. Phase 2 study of canfosfamide in combination with pegylated liposomal doxorubicin in platinum and paclitaxel refractory or resistant epithelial ovarian cancer. J Hematol Oncol. 2010 Mar 11;3:9. PubMed PMID: 20222977; PubMed Central PMCID: PMC2851575.
2: Sequist LV, Fidias PM, Temel JS, Kolevska T, Rabin MS, Boccia RV, Burris HA, Belt RJ, Huberman MS, Melnyk O, Mills GM, Englund CW, Caldwell DC, Keck JG, Meng L, Jones M, Brown GL, Edelman MJ, Lynch TJ. Phase 1-2a multicenter dose-ranging study of canfosfamide in combination with carboplatin and paclitaxel as first-line therapy for patients with advanced non-small cell lung cancer. J Thorac Oncol. 2009 Nov;4(11):1389-96. PubMed PMID: 19701107.
3: Vergote I, Finkler N, del Campo J, Lohr A, Hunter J, Matei D, Kavanagh J, Vermorken JB, Meng L, Jones M, Brown G, Kaye S; ASSIST-1 Study Group. Phase 3 randomised study of canfosfamide (Telcyta, TLK286) versus pegylated liposomal doxorubicin or topotecan as third-line therapy in patients with platinum-refractory or -resistant ovarian cancer. Eur J Cancer. 2009 Sep;45(13):2324-32. Epub 2009 Jun 8. PubMed PMID: 19515553.
4: Edelman MJ. Novel cytotoxic agents for non-small cell lung cancer. J Thorac Oncol. 2006 Sep;1(7):752-5. Review. PubMed PMID: 17409954.
5: Raez LE, Lilenbaum R. New developments in chemotherapy for advanced non-small cell lung cancer. Curr Opin Oncol. 2006 Mar;18(2):156-61. Review. PubMed PMID: 16462185.
6: Townsend DM, Findlay VL, Tew KD. Glutathione S-transferases as regulators of kinase pathways and anticancer drug targets. Methods Enzymol. 2005;401:287-307. Review. PubMed PMID: 16399394.
7: Tew KD. TLK-286: a novel glutathione S-transferase-activated prodrug. Expert Opin Investig Drugs. 2005 Aug;14(8):1047-54. Review. PubMed PMID: 16050796.
8: Kavanagh JJ, Gershenson DM, Choi H, Lewis L, Patel K, Brown GL, Garcia A, Spriggs DR. Multi-institutional phase 2 study of TLK286 (TELCYTA, a glutathione S-transferase P1-1 activated glutathione analog prodrug) in patients with platinum and paclitaxel refractory or resistant ovarian cancer. Int J Gynecol Cancer. 2005 Jul-Aug;15(4):593-600. PubMed PMID: 16014111.
9: Verschraegen CF, Smith HO, Lee FC, Cathcart C, Norenberg JP. TLK-286. IDrugs. 2004 Aug;7(8):771-81. Review. PubMed PMID: 15334311.
10: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jun;26(5):357-91. PubMed PMID: 15319815.
11: TLK 286. Drugs R D. 2004;5(2):116-8. Review. PubMed PMID: 15293875.
12: Current data and ongoing trials in patients with recurrent non-small-cell lung cancer. Clin Lung Cancer. 2004 May;5(6):337-9. Review. PubMed PMID: 15217532.
13: Rosen LS, Laxa B, Boulos L, Wiggins L, Keck JG, Jameson AJ, Parra R, Patel K, Brown GL. Phase 1 study of TLK286 (Telcyta) administered weekly in advanced malignancies. Clin Cancer Res. 2004 Jun 1;10(11):3689-98. PubMed PMID: 15173075.
14: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2003 Nov;25(9):747-71. PubMed PMID: 14685303.
15: Chen ZJ, Gaté L, Davis W, Ile KE, Tew KD. Sensitivity and fidelity of DNA microarray improved with integration of Amplified Differential Gene Expression (ADGE). BMC Genomics. 2003 Jul 14;4(1):28. PubMed PMID: 12859795; PubMed Central PMCID: PMC179896.
16: Rosen LS, Brown J, Laxa B, Boulos L, Reiswig L, Henner WD, Lum RT, Schow SR, Maack CA, Keck JG, Mascavage JC, Dombroski JA, Gomez RF, Brown GL. Phase I study of TLK286 (glutathione S-transferase P1-1 activated glutathione analogue) in advanced refractory solid malignancies. Clin Cancer Res. 2003 May;9(5):1628-38. PubMed PMID: 12738715.
17: Townsend DM, Shen H, Staros AL, Gaté L, Tew KD. Efficacy of a glutathione S-transferase pi-activated prodrug in platinum-resistant ovarian cancer cells. Mol Cancer Ther. 2002 Oct;1(12):1089-95. PubMed PMID: 12481432.
18: Rosario LA, O'Brien ML, Henderson CJ, Wolf CR, Tew KD. Cellular response to a glutathione S-transferase P1-1 activated prodrug. Mol Pharmacol. 2000 Jul;58(1):167-74. PubMed PMID: 10860939.
19: Kauvar LM, Morgan AS, Sanderson PE, Henner WD. Glutathione based approaches to improving cancer treatment. Chem Biol Interact. 1998 Apr 24;111-112:225-38. Review. PubMed PMID: 9679557.
20: Morgan AS, Sanderson PE, Borch RF, Tew KD, Niitsu Y, Takayama T, Von Hoff DD, Izbicka E, Mangold G, Paul C, Broberg U, Mannervik B, Henner WD, Kauvar LM. Tumor efficacy and bone marrow-sparing properties of TER286, a cytotoxin activated by glutathione S-transferase. Cancer Res. 1998 Jun 15;58(12):2568-75. PubMed PMID: 9635580.
21: Tew KD, Dutta S, Schultz M. Inhibitors of glutathione S-transferases as therapeutic agents. Adv Drug Deliv Rev. 1997 Jul 7;26(2-3):91-104. PubMed PMID: 10837536.
22: Izbicka E, Lawrence R, Cerna C, Von Hoff DD, Sanderson PE. Activity of TER286 against human tumor colony-forming units. Anticancer Drugs. 1997 Apr;8(4):345-8. PubMed PMID: 9180387.

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